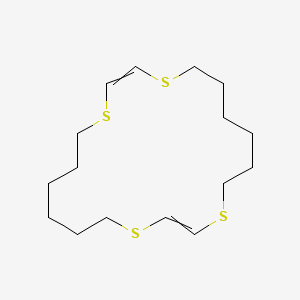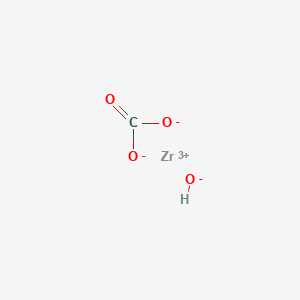![molecular formula C8H6N2O B14238016 Pyrido[3,2-D][1,3]oxazepine CAS No. 516500-07-5](/img/structure/B14238016.png)
Pyrido[3,2-D][1,3]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-D][1,3]oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is part of a broader class of oxazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and synthetic methodologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-D][1,3]oxazepine typically involves multicomponent reactions (MCRs), which are efficient and versatile methods for constructing complex heterocyclic structures. One common approach is the Ugi reaction, which involves the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Another method involves the ring-opening/recyclization reactions, where a precursor compound undergoes cyclization to form the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs, utilizing automated reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Pyrido[3,2-D][1,3]oxazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
科学的研究の応用
Pyrido[3,2-D][1,3]oxazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with various biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and a central nervous system (CNS) depressant.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
作用機序
The mechanism of action of Pyrido[3,2-D][1,3]oxazepine involves its interaction with specific molecular targets and pathways within biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Pyrido[3,2-D][1,3]oxazepine can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-D]pyrimidine: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-D]pyrimidine: Studied for its potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-D][1,3]oxazine: Investigated for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and biological activities .
特性
CAS番号 |
516500-07-5 |
|---|---|
分子式 |
C8H6N2O |
分子量 |
146.15 g/mol |
IUPAC名 |
pyrido[3,2-d][1,3]oxazepine |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H |
InChIキー |
HTZFUMZOODMDBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=COC=N2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)


![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
